molecular formula C12H9NO3S B3305735 3-[(Thien-3-ylcarbonyl)amino]benzoic acid CAS No. 923789-02-0

3-[(Thien-3-ylcarbonyl)amino]benzoic acid

Cat. No.: B3305735
CAS No.: 923789-02-0
M. Wt: 247.27 g/mol
InChI Key: UQBBJWRGQIYSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Thien-3-ylcarbonyl)amino]benzoic acid is a compound with the molecular formula C12H9NO3S and a molecular weight of 247.27 . It is a specialty product often used in proteomics research . This compound is characterized by the presence of a thiophene ring and a benzoic acid moiety, connected through an amide linkage.

Preparation Methods

The synthesis of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with thien-3-ylcarbonyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Chemical Reactions Analysis

3-[(Thien-3-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where the amide or carboxyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(Thien-3-ylcarbonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Industry: The compound can be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Thien-3-ylcarbonyl)amino]benzoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the thiophene and benzoic acid moieties suggests potential interactions with aromatic and polar regions of target molecules.

Comparison with Similar Compounds

Similar compounds to 3-[(Thien-3-ylcarbonyl)amino]benzoic acid include other thiophene-containing amides and benzoic acid derivatives. Some examples are:

    3-[(Thien-2-ylcarbonyl)amino]benzoic acid: Similar structure but with the thiophene ring attached at the 2-position.

    3-[(Furan-3-ylcarbonyl)amino]benzoic acid: Contains a furan ring instead of a thiophene ring.

    3-[(Pyridin-3-ylcarbonyl)amino]benzoic acid: Contains a pyridine ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(thiophene-3-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c14-11(9-4-5-17-7-9)13-10-3-1-2-8(6-10)12(15)16/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBJWRGQIYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Thien-3-ylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Thien-3-ylcarbonyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(Thien-3-ylcarbonyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(Thien-3-ylcarbonyl)amino]benzoic acid
Reactant of Route 5
Reactant of Route 5
3-[(Thien-3-ylcarbonyl)amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[(Thien-3-ylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.